molecular formula C9H11NO2 B8664583 Cyclopropanecarboxylic acid, 1-cyano-2-ethenyl-, ethyl ester CAS No. 65590-89-8

Cyclopropanecarboxylic acid, 1-cyano-2-ethenyl-, ethyl ester

Cat. No. B8664583
M. Wt: 165.19 g/mol
InChI Key: KLZRWRCZVAZWIQ-UHFFFAOYSA-N
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Patent
US04556409

Procedure details

Ethyl 2-vinyl-1-cyanocyclopropane-1-carboxylate was prepared in accordance with the procedure of U.S. Pat. No. 4,252,739. For the reaction 750 ml benzene, 250 gms (2 moles) 1,4-dichlorobutene-2, 113 gms (1 mole) ethyl cyanoacetate and 3 gms tricaprylylmethylammonium chloride were charged to a reactor and heated to reflux with agitation. Potassium hydroxide (85%) pellets (132 gms; 2 moles) were then added to the stirred solution in small portions. A mild exotherm was observed with the addition of caustic and external cooling was provided as necessary to maintain mild reflux. When the KOH addition was complete the reaction was stirred at reflux for 5 hours while removing water by azeotropic distillation. The reaction mixture was then filtered and the benzene evaporated. Distillation under reduced pressure yielded ethyl 2-vinyl-1-cyanocyclopropane-1-carboxylate (B.p. 55° C. at 0.02 mm Hg, lit. 112° C. at 11 mm Hg.; nD25° 1.4661, lit. nD24° 1.4650).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 g
Type
reactant
Reaction Step Three
Quantity
113 g
Type
reactant
Reaction Step Three
Name
tricaprylylmethylammonium chloride
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
750 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1](Cl)/[CH:2]=[CH:3]/[CH2:4]Cl.[C:7]([CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])#[N:8].[Cl-].C(C([NH3+])(C(=O)CCCCCCC)C(=O)CCCCCCC)(=O)CCCCCCC.[OH-].[K+]>C1C=CC=CC=1>[CH:2]([CH:3]1[CH2:4][C:9]1([C:7]#[N:8])[C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH2:1] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
250 g
Type
reactant
Smiles
C(/C=C/CCl)Cl
Name
Quantity
113 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
tricaprylylmethylammonium chloride
Quantity
3 g
Type
reactant
Smiles
[Cl-].C(CCCCCCC)(=O)C(C(CCCCCCC)=O)(C(CCCCCCC)=O)[NH3+]
Name
Quantity
750 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Ethyl 2-vinyl-1-cyanocyclopropane-1-carboxylate was prepared in accordance with the procedure of U.S
ADDITION
Type
ADDITION
Details
were charged to a reactor
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux with agitation
ADDITION
Type
ADDITION
Details
A mild exotherm was observed with the addition of caustic and
TEMPERATURE
Type
TEMPERATURE
Details
external cooling
CUSTOM
Type
CUSTOM
Details
was provided as necessary
TEMPERATURE
Type
TEMPERATURE
Details
to maintain mild reflux
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
while removing water
DISTILLATION
Type
DISTILLATION
Details
by azeotropic distillation
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered
CUSTOM
Type
CUSTOM
Details
the benzene evaporated
DISTILLATION
Type
DISTILLATION
Details
Distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1C(C1)(C(=O)OCC)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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